molecular formula C21H14ClFN6 B1682954 Tpl2 Kinase Inhibitor CAS No. 871307-18-5

Tpl2 Kinase Inhibitor

Numéro de catalogue B1682954
Numéro CAS: 871307-18-5
Poids moléculaire: 404.8 g/mol
Clé InChI: NMEUKWOOQOHUNA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The Tpl2 Kinase Inhibitor, also referenced under CAS 871307-18-5, controls the biological activity of Tpl2 Kinase . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications . It’s a cell-permeable naphthyridine compound that acts as a potent, reversible, and ATP-competitive inhibitor of Tpl2 kinase .


Chemical Reactions Analysis

Tpl2 Kinase Inhibitor is known to inhibit LPS-induced TNF-α production in mice and human monocytes . It also blocks IFN-γ and TNF-α secretion as well as cytolytic activity of human CTLs .


Physical And Chemical Properties Analysis

Tpl2 Kinase Inhibitor is a solid substance . It’s soluble in DMSO at a concentration of 10 mg/mL . The inhibitor is yellow in color and should be stored in conditions that are OK to freeze and protect from light .

Applications De Recherche Scientifique

Regulation of the Inflammatory Milieu of the Myeloma Niche

  • Summary of Application : Tpl2 kinase plays a crucial role in controlling myeloma growth through macrophages in the myeloma microenvironment. Macrophages are dominant orchestrators of the inflammatory milieu of the myeloma niche .
  • Methods of Application : The study involved analyzing Toll-like receptor (TLR) expression in human myeloma CD14+ cells. The researchers hypothesized that the most readily accessible target in the versican-TLR2/6 pathway would be the mitogen-activated protein 3 (MAP3) kinase, TPL2 (Cot/MAP3K8) .
  • Results or Outcomes : The study found that pharmacologic TPL2 inhibition in human monocytes led to dose-dependent attenuation of IL-1β induction/secretion in response to TLR2 stimulation .

Regulation of Microglial Inflammatory Responses

  • Summary of Application : TPL2 kinase activity modulates microglial cytokine release and is required for microglia-mediated neuron death in vitro .
  • Methods of Application : The study involved examining TPL2 kinase activity in acute in vivo neuroinflammation settings .
  • Results or Outcomes : The study found that loss of TPL2 kinase activity reduces neuroinflammation and rescues synapse loss, brain volume loss, and behavioral deficits in a tauopathy model of chronic neurodegeneration .

Activation of ERK and p38 Signaling

  • Summary of Application : TPL2 kinase activates ERK and p38 signaling pathways .
  • Methods of Application : The study involved genetic ablation of the catalytic activity of TPL2 .
  • Results or Outcomes : The study found that therapeutic intervention with a TPL2-specific inhibitor reduced the production of inflammatory mediators by neutrophils in response to stimulation .

Control of Myeloma Growth Through Macrophages

  • Summary of Application : Tpl2 kinase controls myeloma growth through macrophages in the myeloma microenvironment. Macrophages are dominant orchestrators of the inflammatory milieu of the myeloma niche .
  • Methods of Application : The study involved analyzing Toll-like receptor (TLR) expression in human myeloma CD14+ cells. The researchers hypothesized that the most readily accessible target in the versican-TLR2/6 pathway would be the mitogen-activated protein 3 (MAP3) kinase, TPL2 (Cot/MAP3K8) .
  • Results or Outcomes : The study found that pharmacologic TPL2 inhibition in human monocytes led to dose-dependent attenuation of IL-1β induction/secretion in response to TLR2 stimulation .

Modulation of Microglial Cytokine Release

  • Summary of Application : TPL2 kinase activity modulates microglial cytokine release and is required for microglia-mediated neuron death in vitro .
  • Methods of Application : The study involved examining TPL2 kinase activity in acute in vivo neuroinflammation settings .
  • Results or Outcomes : The study found that loss of TPL2 kinase activity reduces neuroinflammation and rescues synapse loss, brain volume loss, and behavioral deficits in a tauopathy model of chronic neurodegeneration .

Activation of ERK and p38 Signaling

  • Summary of Application : TPL2 kinase activates ERK and p38 signaling pathways .
  • Methods of Application : The study involved genetic ablation of the catalytic activity of TPL2 .
  • Results or Outcomes : The study found that therapeutic intervention with a TPL2-specific inhibitor reduced the production of inflammatory mediators by neutrophils in response to stimulation .

Control of Myeloma Growth Through Macrophages

  • Summary of Application : Tpl2 kinase controls myeloma growth through macrophages in the myeloma microenvironment. Macrophages are dominant orchestrators of the inflammatory milieu of the myeloma niche .
  • Methods of Application : The study involved analyzing Toll-like receptor (TLR) expression in human myeloma CD14+ cells. The researchers hypothesized that the most readily accessible target in the versican-TLR2/6 pathway would be the mitogen-activated protein 3 (MAP3) kinase, TPL2 (Cot/MAP3K8) .
  • Results or Outcomes : The study found that pharmacologic TPL2 inhibition in human monocytes led to dose-dependent attenuation of IL-1β induction/secretion in response to TLR2 stimulation .

Modulation of Microglial Cytokine Release

  • Summary of Application : TPL2 kinase activity modulates microglial cytokine release and is required for microglia-mediated neuron death in vitro .
  • Methods of Application : The study involved examining TPL2 kinase activity in acute in vivo neuroinflammation settings .
  • Results or Outcomes : The study found that loss of TPL2 kinase activity reduces neuroinflammation and rescues synapse loss, brain volume loss, and behavioral deficits in a tauopathy model of chronic neurodegeneration .

Activation of ERK and p38 Signaling

  • Summary of Application : TPL2 kinase activates ERK and p38 signaling pathways .
  • Methods of Application : The study involved genetic ablation of the catalytic activity of TPL2 .
  • Results or Outcomes : The study found that therapeutic intervention with a TPL2-specific inhibitor reduced the production of inflammatory mediators by neutrophils in response to stimulation .

Safety And Hazards

Tpl2 Kinase Inhibitor is classified as an irritant (B) . It’s hazardous with the hazard statements H315 - H319 . Precautionary measures include P264 - P280 - P302 + P352 - P305 + P351 + P338 - P332 + P313 - P337 + P313 .

Orientations Futures

Tpl2 Kinase Inhibitor has been found to have significant implications in the treatment of various diseases. For instance, it has been found to regulate microglial inflammatory responses and promote neurodegeneration in tauopathy mice . It also suppresses lung carcinogenesis . Therefore, the development of targeted inhibitors against Tpl2 presents a promising therapeutic strategy .

Propriétés

IUPAC Name

4-(3-chloro-4-fluoroanilino)-6-(pyridin-3-ylmethylamino)-1,7-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN6/c22-17-6-15(3-4-18(17)23)29-21-14(8-24)11-26-19-12-28-20(7-16(19)21)27-10-13-2-1-5-25-9-13/h1-7,9,11-12H,10H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEUKWOOQOHUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=NC=C3C(=C2)C(=C(C=N3)C#N)NC4=CC(=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429555
Record name Tpl2 Kinase Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tpl2 Kinase Inhibitor

CAS RN

871307-18-5
Record name Tpl2 Kinase Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tpl2 Kinase Inhibitor
Reactant of Route 2
Reactant of Route 2
Tpl2 Kinase Inhibitor
Reactant of Route 3
Reactant of Route 3
Tpl2 Kinase Inhibitor
Reactant of Route 4
Reactant of Route 4
Tpl2 Kinase Inhibitor
Reactant of Route 5
Reactant of Route 5
Tpl2 Kinase Inhibitor
Reactant of Route 6
Reactant of Route 6
Tpl2 Kinase Inhibitor

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.